Parvodicin C1

Description

Properties

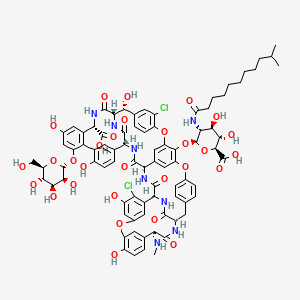

IUPAC Name |

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMMGNLKWHJGSE-PSDJNXLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H88Cl2N8O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1732.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110882-84-3 | |

| Record name | Antibiotic A-40926 B0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTIBIOTIC A-40926 B0 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBP3L2793V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Parvodicin C1 discovery and isolation from Actinomadura parvosata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Parvodicin (B1140423) C1, a potent glycopeptide antibiotic, from the fermentation broth of the novel actinomycete, Actinomadura parvosata. The methodologies detailed herein are based on the seminal work that first reported this compound, offering a comprehensive resource for researchers in natural product discovery and antibiotic development.

Introduction

Parvodicin C1 is the most active component of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the actinomycete strain SK&F-AAJ-271. This strain was identified as a new species and named Actinomadura parvosata. The parvodicins are distinguished by unique structural features, including an O-acetyl functionality in some components, a novel characteristic among this class of antibiotics. This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria and has shown potential for a long duration of action in vivo, making it a compound of considerable interest for further investigation.

Fermentation of Actinomadura parvosata

The production of the parvodicin complex is achieved through submerged fermentation of Actinomadura parvosata strain SK&F-AAJ-271.

Culture and Inoculum Development

A frozen vegetative culture of A. parvosata is used to initiate the fermentation process. The inoculum is developed in two stages to ensure a robust and actively growing culture for the production phase.

Table 1: Inoculum Development Parameters

| Parameter | Stage 1 | Stage 2 |

| Medium | Trypticase Soy Broth | AP-5 Medium |

| Volume | 100 mL | 2 Liters |

| Vessel | 500 mL Erlenmeyer Flask | 4-Liter Baffled Fernbach Flask |

| Temperature | 28°C | 28°C |

| Agitation | 250 rpm | 250 rpm |

| Incubation Time | 72 hours | 48 hours |

Production Fermentation

The production of parvodicins is carried out in a larger scale fermentor, providing a controlled environment for optimal antibiotic synthesis.

Table 2: Production Fermentation Parameters

| Parameter | Value |

| Fermentor Volume | 250 Liters |

| Production Medium | AP-5 Medium |

| Inoculum Size | 4 Liters (from Stage 2) |

| Temperature | 28°C |

| Aeration | 0.5 vvm (volume of air per volume of medium per minute) |

| Agitation | 250 rpm |

| Fermentation Time | 90 hours |

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations. The overall workflow is depicted in the diagram below.

Detailed Experimental Protocols

3.1.1. Extraction from Fermentation Broth

-

Mycelial Removal: The whole fermentation broth (250 Liters) is filtered to remove the mycelia.

-

Adsorption: The clarified broth is then mixed with Diaion HP-20 resin, and the mixture is stirred to allow for the adsorption of the parvodicin complex onto the resin.

-

Resin Washing: The resin is washed with water to remove salts and other polar impurities.

-

Elution: The parvodicin complex is eluted from the resin using 90% aqueous acetone.

-

Concentration: The acetone eluate is concentrated under reduced pressure to yield a crude extract.

3.1.2. Diaion HP-20 Chromatography

The crude extract is further purified by column chromatography on Diaion HP-20.

Table 3: Diaion HP-20 Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Diaion HP-20 |

| Mobile Phase | Gradient of acetone in water |

| Elution Profile | Stepwise gradient from 10% to 90% acetone |

| Fraction Collection | Fractions are collected and analyzed by bioassay and HPLC |

| Outcome | Active fractions containing the parvodicin complex are pooled and concentrated. |

3.1.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved through two successive preparative reversed-phase HPLC steps.

Table 4: Preparative HPLC Parameters

| Parameter | First Preparative HPLC | Second Preparative HPLC |

| Stationary Phase | C18 silica (B1680970) gel | C18 silica gel |

| Mobile Phase | Gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) | Isocratic mixture of acetonitrile and 0.1% TFA |

| Detection | UV at 280 nm | UV at 280 nm |

| Outcome | Separation of the parvodicin complex from other impurities. | Isolation of individual parvodicin components, including this compound. |

The fractions containing pure this compound, as determined by analytical HPLC, are pooled and lyophilized to yield the final product as a white, amorphous powder.

Physicochemical and Spectroscopic Data of this compound

The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 5: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White, amorphous powder |

| Molecular Formula | C₈₃H₈₈Cl₂N₈O₂₉ |

| Molecular Weight | 1731.5 g/mol (Determined by FAB-MS) |

| UV λmax (in MeOH) | 280 nm |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |

Table 6: Key Spectroscopic Data for this compound

| Technique | Key Observations |

| FAB-MS | Provided the molecular weight and aided in determining the elemental composition. |

| ¹H NMR | Revealed the presence of aromatic and aliphatic protons, as well as sugar moieties. |

| ¹³C NMR | Confirmed the carbon framework of the peptide core and the attached sugar units. |

| 2D NMR (COSY, NOESY) | Established the connectivity of protons and the spatial relationships between them, which was crucial for sequencing the peptide and determining the glycosylation sites. |

Conclusion

The discovery of this compound from Actinomadura parvosata and the development of a robust isolation and purification protocol have provided a valuable addition to the arsenal (B13267) of glycopeptide antibiotics. The detailed methodologies and data presented in this guide serve as a comprehensive resource for the scientific community, facilitating further research into the biological activity, mechanism of action, and potential therapeutic applications of this promising natural product. The unique structural aspects of the parvodicins may offer advantages in combating resistant bacterial strains, highlighting the continued importance of exploring novel actinomycetes for new drug leads.

Parvodicin C1: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin (B1140423) C1, a member of the glycopeptide antibiotic family, is produced by the actinomycete Actinomadura parvosata. Like other glycopeptides, its primary mechanism of action against Gram-positive bacteria is the inhibition of the late stages of cell wall peptidoglycan biosynthesis. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a crucial precursor for the construction of the bacterial cell wall. This specific interaction sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), ultimately leading to the cessation of cell wall synthesis, loss of cell integrity, and bacterial death. This technical guide provides an in-depth overview of the core mechanism of action of Parvodicin C1, supported by available quantitative data and detailed experimental protocols for its investigation.

Introduction

The rise of antibiotic-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the exploration of novel and potent antimicrobial agents. Glycopeptide antibiotics have long been a cornerstone in the treatment of serious Gram-positive infections. This compound, a component of the parvodicin complex, represents a promising scaffold for the development of new therapeutics. Understanding its precise mechanism of action is critical for its potential clinical application and for the rational design of next-generation glycopeptides.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound is primarily attributed to its ability to disrupt the synthesis of peptidoglycan, an essential component of the Gram-positive bacterial cell wall that provides structural support and protection against osmotic lysis.

Binding to Lipid II

The key molecular target of this compound is the D-Ala-D-Ala terminus of lipid II. Lipid II is a vital precursor molecule that is synthesized in the cytoplasm and then translocated across the cell membrane to the site of cell wall assembly. This compound forms a stable, non-covalent complex with the D-Ala-D-Ala moiety of lipid II through a network of hydrogen bonds. This binding sequesters lipid II, preventing its utilization by the cell wall synthesis machinery.

Inhibition of Transglycosylation and Transpeptidation

By binding to lipid II, this compound physically obstructs the enzymes responsible for the polymerization and cross-linking of the peptidoglycan chains:

-

Transglycosylation: This process, catalyzed by the transglycosylase domain of PBPs, involves the polymerization of the glycan chains of peptidoglycan. The this compound-lipid II complex prevents the incorporation of new disaccharide-pentapeptide units into the growing glycan strand.

-

Transpeptidation: This crucial cross-linking step, catalyzed by the transpeptidase domain of PBPs, forms peptide bridges between adjacent glycan chains, providing the peptidoglycan with its characteristic strength and rigidity. The presence of this compound bound to the pentapeptide terminus of the nascent peptidoglycan chain sterically hinders the transpeptidase from accessing its substrate.

The dual inhibition of these two critical processes effectively halts the synthesis and remodeling of the cell wall, leading to a weakened cell envelope and eventual cell lysis.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related Parvodicin C2 and the general activity of the parvodicin complex provide valuable insights into its potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Parvodicin C2 against various Gram-positive bacteria.

| Bacterial Species | Strain Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-sensitive | 0.4 - 12.5 |

| Staphylococcus epidermidis | Methicillin-sensitive | 0.4 - 12.5 |

| Staphylococcus saprophyticus | Methicillin-sensitive | 0.4 - 12.5 |

| Staphylococcus aureus | Methicillin-resistant | 0.2 - 50 |

| Staphylococcus hemolyticus | Methicillin-resistant | 0.2 - 50 |

| Enterococcus faecalis | Methicillin-resistant | 0.2 - 50 |

Note: This data is for Parvodicin C2, a component of the parvodicin complex.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound. These protocols are based on established methods for studying glycopeptide antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of Gram-positive bacteria.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test bacterium from an overnight agar (B569324) plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Antibiotic Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control (bacterial inoculum without antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Inhibition of Peptidoglycan Synthesis Assay (Whole-Cell)

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of intact bacterial cells in the presence of this compound.

Materials:

-

This compound

-

Gram-positive bacterial strain

-

Growth medium (e.g., Tryptic Soy Broth)

-

[¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Treatment:

-

Grow a culture of the test bacteria to the mid-logarithmic phase.

-

Aliquot the culture into tubes and add varying concentrations of this compound. Include a no-antibiotic control.

-

Incubate for a short period (e.g., 30 minutes) at 37°C.

-

-

Radiolabeling:

-

Add [¹⁴C]-GlcNAc to each tube and continue incubation for a defined period (e.g., 60 minutes).

-

-

Precipitation and Washing:

-

Stop the reaction by adding cold TCA to precipitate macromolecules, including peptidoglycan.

-

Collect the precipitate by centrifugation.

-

Wash the pellet with TCA and then ethanol (B145695) to remove unincorporated radiolabel.

-

-

Quantification:

-

Resuspend the final pellet in scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

A decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of peptidoglycan synthesis.

-

Cell Wall Binding Assay

This assay assesses the binding of this compound to its target on the bacterial cell wall.

Materials:

-

This compound (can be fluorescently labeled for easier detection)

-

Bacterial cells

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Grow bacterial cells to the desired growth phase and harvest by centrifugation.

-

Wash the cells with PBS.

-

-

Binding Reaction:

-

Resuspend the cells in PBS containing various concentrations of fluorescently labeled this compound.

-

Incubate for a defined period at room temperature or 37°C.

-

-

Washing:

-

Wash the cells with PBS to remove unbound antibiotic.

-

-

Detection and Analysis:

-

Visualize the cells using a fluorescence microscope to observe the localization of the antibiotic on the cell surface.

-

Alternatively, analyze the cells by flow cytometry to quantify the amount of bound antibiotic per cell.

-

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: Workflow for MIC determination.

Caption: Peptidoglycan synthesis inhibition assay.

Conclusion

This compound exemplifies the potent antibacterial activity of glycopeptide antibiotics through the targeted inhibition of peptidoglycan biosynthesis. Its mechanism, centered on the sequestration of lipid II, remains a highly effective strategy against Gram-positive bacteria. Further research to obtain more extensive quantitative data on this compound's activity against a broader range of clinical isolates, including resistant strains, is warranted. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will be crucial in evaluating the full therapeutic potential of this compound and its derivatives in an era of increasing antibiotic resistance.

A Technical Guide to the Putative Biosynthesis of Parvodicin C1 in Actinomadura parvosata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin C1, a potent glycopeptide antibiotic, is a secondary metabolite produced by the Gram-positive bacterium Actinomadura parvosata. This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, leveraging the publicly available genome sequence of Actinomadura parvosata subsp. kistnae. Due to the limited direct experimental data on this compound biosynthesis, this document presents a putative pathway based on bioinformatic analysis, including the identification of a candidate biosynthetic gene cluster (BGC) and the annotation of key enzymes. This guide also outlines detailed experimental protocols adapted from studies on similar glycopeptide antibiotics, which can be employed to validate the proposed pathway and characterize the involved enzymes. Furthermore, quantitative data from related systems are presented to serve as a benchmark for future experimental design. The information herein is intended to be a foundational resource for researchers aiming to elucidate the precise mechanisms of this compound biosynthesis, enabling metabolic engineering efforts for enhanced production and the generation of novel derivatives.

Introduction

Glycopeptide antibiotics (GPAs) are a critical class of antimicrobial agents, renowned for their efficacy against multidrug-resistant Gram-positive pathogens. This compound, produced by Actinomadura parvosata, is a member of this important class of natural products[1]. Understanding the biosynthesis of this compound is paramount for several reasons: it can facilitate the rational design of novel GPA derivatives with improved pharmacological properties, enable the development of high-yielding production strains through metabolic engineering, and provide insights into the intricate enzymatic machinery involved in the synthesis of complex natural products.

The complete genome sequence of Actinomadura parvosata subsp. kistnae has revealed a vast potential for secondary metabolite production, with 34 predicted biosynthetic gene clusters (BGCs)[2][3]. Among these, several non-ribosomal peptide synthetase (NRPS), polyketide synthase (PKS), and hybrid NRPS-PKS clusters have been identified, which are characteristic of GPA biosynthesis[2]. This guide focuses on the bioinformatic identification and functional annotation of a putative this compound BGC within this genome.

Putative this compound Biosynthetic Gene Cluster

Based on the known structure of this compound, which features a heptapeptide (B1575542) core, sugar moieties, and non-proteinogenic amino acids, a putative BGC was identified in the genome of Actinomadura parvosata subsp. kistnae through comparative analysis with well-characterized GPA BGCs, such as those for vancomycin (B549263) and teicoplanin[4][5]. The candidate cluster is a large NRPS-PKS hybrid BGC. Key genetic loci within this putative cluster and their predicted functions are summarized in Table 1.

Table 1: Annotated Genes in the Putative this compound Biosynthetic Gene Cluster of Actinomadura parvosata subsp. kistnae

| Gene Locus (example) | Predicted Protein Function | Homology (closest known equivalent) | Putative Role in this compound Biosynthesis |

| Ap_parv_0123 | Non-ribosomal peptide synthetase (NRPS) | Vancomycin NRPS (various modules) | Assembly of the heptapeptide backbone |

| Ap_parv_0124 | Type I Polyketide synthase (PKS) | Teicoplanin PKS (various modules) | Synthesis of fatty acid side chain precursor |

| Ap_parv_0125 | Glycosyltransferase | Glycosyltransferase from A. teichomyceticus | Attachment of sugar moieties to the peptide core |

| Ap_parv_0126 | 4-hydroxymandelate synthase | HmaS from Amycolatopsis orientalis | Biosynthesis of 4-hydroxyphenylglycine (HPG) precursor |

| Ap_parv_0127 | 3,5-dihydroxyphenylglycine synthase | DpgA from Amycolatopsis orientalis | Biosynthesis of 3,5-dihydroxyphenylglycine (DPG) |

| Ap_parv_0128 | Cytochrome P450 monooxygenase | OxyB from vancomycin cluster | Oxidative cross-linking of aromatic residues |

| Ap_parv_0129 | Halogenase | Vancomycin halogenase | Chlorination of aromatic amino acid residues |

| Ap_parv_0130 | Acyl-CoA synthetase | Fatty acid activation enzyme | Activation of the lipid side chain for attachment |

| Ap_parv_0131 | Transcriptional regulator | StrR family regulator | Regulation of gene cluster expression |

| Ap_parv_0132 | ABC transporter | Drug efflux pump | Self-resistance and export of this compound |

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is a multi-step process involving the coordinated action of NRPS and PKS machinery, followed by tailoring reactions catalyzed by enzymes encoded within the putative BGC.

Assembly of the Heptapeptide Core

The central heptapeptide backbone of this compound is assembled by a multi-modular NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid monomer. The non-proteinogenic amino acids, 4-hydroxyphenylglycine (HPG) and 3,5-dihydroxyphenylglycine (DPG), are synthesized by dedicated enzymes encoded within the cluster prior to their incorporation by the NRPS[6][7][8].

Oxidative Cross-linking and Halogenation

Following the assembly of the linear peptide, cytochrome P450 monooxygenases catalyze the oxidative cross-linking of the aromatic side chains of the amino acid residues, forming the characteristic rigid, cup-shaped structure of the glycopeptide core. A dedicated halogenase is predicted to chlorinate specific aromatic residues.

Glycosylation and Acylation

The aglycone is then decorated with sugar moieties by the action of specific glycosyltransferases, which attach activated sugar donors to the peptide core[9][10][11][12]. Finally, an acyltransferase is proposed to attach a lipid side chain, a characteristic feature of this compound.

Caption: Putative biosynthetic pathway of this compound in Actinomadura parvosata.

Quantitative Data (Hypothetical)

Direct quantitative data for the this compound biosynthetic pathway is not currently available. The following table provides hypothetical values based on published data for other glycopeptide antibiotics, such as vancomycin and teicoplanin, to serve as a reference for future experimental work.

Table 2: Hypothetical Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |

| NRPS (Adenylation domain) | L-Tyrosine | 50 - 200 | 0.1 - 1.0 |

| Glycosyltransferase | UDP-glucose | 100 - 500 | 0.5 - 5.0 |

| Cytochrome P450 | Heptapeptide precursor | 10 - 50 | 0.01 - 0.1 |

Experimental Protocols

The following protocols are adapted from established methods for studying glycopeptide biosynthesis in actinomycetes and can be applied to investigate the this compound pathway in Actinomadura parvosata.

Gene Inactivation via Homologous Recombination

This protocol describes the generation of a targeted gene knockout mutant in Actinomadura parvosata to verify the involvement of a specific gene in this compound biosynthesis.

-

Vector Construction:

-

Amplify ~1.5 kb upstream and downstream flanking regions of the target gene from A. parvosata genomic DNA using high-fidelity PCR.

-

Clone the amplified fragments into a suicide vector (e.g., pKC1139) flanking an antibiotic resistance cassette (e.g., apramycin).

-

Verify the construct by restriction digestion and Sanger sequencing.

-

-

Protoplast Formation and Transformation:

-

Grow A. parvosata in a suitable liquid medium (e.g., TSB) to the mid-exponential phase.

-

Harvest the mycelium and treat with lysozyme (B549824) to generate protoplasts.

-

Transform the protoplasts with the constructed knockout vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

-

Selection and Screening of Mutants:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selecting transformants.

-

Screen the resulting colonies by PCR using primers flanking the target gene to identify double-crossover homologous recombination events.

-

-

Phenotypic Analysis:

-

Cultivate the confirmed mutant and wild-type strains under this compound production conditions.

-

Analyze the culture extracts by HPLC and LC-MS to confirm the abolishment of this compound production in the mutant.

-

Caption: Workflow for targeted gene knockout in Actinomadura parvosata.

Heterologous Expression and Enzyme Characterization

This protocol outlines the heterologous expression of a putative biosynthetic enzyme from A. parvosata in a suitable host for in vitro characterization.

-

Gene Cloning and Expression Vector Construction:

-

Amplify the coding sequence of the target gene from A. parvosata cDNA.

-

Clone the amplified gene into an appropriate expression vector (e.g., pET28a for E. coli) with a suitable tag (e.g., His6-tag) for purification.

-

-

Protein Expression and Purification:

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG at an optimized temperature and time.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Activity Assay:

-

Design an assay to measure the activity of the purified enzyme. For example, for a glycosyltransferase, this would involve incubating the enzyme with the aglycone substrate and a sugar donor (e.g., UDP-glucose) and monitoring product formation by HPLC or LC-MS.

-

Determine the kinetic parameters (Km and kcat) by varying the substrate concentrations.

-

Conclusion and Future Perspectives

This technical guide provides a foundational, albeit putative, framework for understanding the biosynthesis of this compound in Actinomadura parvosata. The identification of a candidate BGC in the genome of A. parvosata subsp. kistnae opens up numerous avenues for future research. The immediate next steps should focus on the experimental validation of this proposed BGC through gene knockout studies and the heterologous expression and characterization of the key biosynthetic enzymes. Such studies will not only confirm the proposed pathway but also provide the necessary tools for the metabolic engineering of A. parvosata to improve this compound titers and for the combinatorial biosynthesis of novel glycopeptide derivatives. The protocols and hypothetical data presented herein are intended to guide these future research endeavors.

References

- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Teicoplanin biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. glycosmos.org [glycosmos.org]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

The Core Structure-Activity Relationship of Parvodicin C1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Parvodicin C1, a member of the A40926 glycopeptide antibiotic complex, represents a critical area of study in the development of novel antibacterial agents. While research on this compound is often integrated with studies of the broader A40926 complex and its semi-synthetic derivatives like dalbavancin (B606935), a clear structure-activity relationship (SAR) has emerged. This technical guide delves into the core SAR of the A40926 scaffold, with a particular focus on the modifications that influence its antibacterial potency, especially against resistant Gram-positive pathogens.

The A40926 Core and the Significance of the Lipophilic Side Chain

The A40926 complex, produced by the actinomycete Nonomuraea sp., consists of several related glycopeptide antibiotics. These components share a common heptapeptide (B1575542) backbone but differ in the structure of their N-acylated aminoglucuronic acid moiety. This compound is distinguished by its specific lipophilic side chain, which is isomeric with that of Parvodicin C2. This lipophilic tail is a crucial determinant of the antibiotic's activity and pharmacokinetic properties.

The development of dalbavancin, a semi-synthetic derivative of an A40926 component, has underscored the importance of the lipophilic side chain. The addition of an extended, lipophilic tail in dalbavancin allows it to anchor to the bacterial cell membrane, which enhances its potency and prolongs its half-life.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for derivatives of the A40926 antibiotic complex. The data is primarily focused on Minimum Inhibitory Concentrations (MICs) against various bacterial strains, including Vancomycin-Resistant Enterococci (VRE).

Table 1: In Vitro Antibacterial Activity of A40926 and its Derivatives against Gram-Positive Bacteria

| Compound | Modification | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |

| A40926 Complex | Parent Compound | 0.25 - 1 | 0.5 - 2 | 0.5 - 4 |

| Deacyl A40926 | Removal of the acyl chain | >128 | >128 | >128 |

| Amide Derivative 1 | C-terminal amide modification | 0.125 - 0.5 | 0.25 - 1 | 0.125 - 1 |

| Amide Derivative 2 | Different C-terminal amide | 0.06 - 0.25 | 0.125 - 0.5 | 0.06 - 0.5 |

Table 2: In Vitro Antibacterial Activity of A40926 Derivatives against Vancomycin-Resistant Enterococci (VRE)

| Compound | Modification | E. faecium (VanA) (MIC, µg/mL) | E. faecalis (VanB) (MIC, µg/mL) |

| A40926 Complex | Parent Compound | 16 - 64 | 1 - 4 |

| Deacyl A40926 | Removal of the acyl chain | >128 | >128 |

| Amide Derivative 3 | Specific hydrophobic amide | 1 - 4 | 0.25 - 1 |

| Amide Derivative 4 | More polar amide | 8 - 32 | 0.5 - 2 |

Note: The specific structures of the amide derivatives and the bacterial strains tested can vary between studies. The data presented here is a synthesized representation from multiple sources.

Experimental Protocols

General Procedure for the Synthesis of Amide Derivatives of A40926

The synthesis of amide derivatives from the carboxylic acid groups of the A40926 complex is a key strategy for modifying its activity. A general protocol is as follows:

-

Protection of Reactive Groups: Protect any reactive functional groups on the A40926 molecule that are not intended to participate in the amidation reaction. This may include protecting hydroxyl groups as silyl (B83357) ethers.

-

Activation of the Carboxylic Acid: Activate the target carboxylic acid group to facilitate amide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC) or other coupling reagents (e.g., HOBt, HATU).

-

Amine Coupling: Add the desired amine to the activated A40926 derivative. The reaction is typically carried out in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Deprotection: Remove the protecting groups to yield the final amide derivative.

-

Purification: Purify the product using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is typically evaluated by determining the MIC using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Inoculate each well of a microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties and Stability of Parvodicin C1

This technical guide provides a comprehensive overview of the core physicochemical properties and stability profile of this compound, a significant glycopeptide antibiotic. The document details its structural characteristics, solubility, and stability under various conditions, offering valuable insights for research, formulation development, and clinical application.

Core Physicochemical Properties

This compound is a member of the Parvodicin complex, a family of glycopeptide antibiotics produced by Actinomadura parvosata.[1] It is a component of the A40926 antibiotic complex and serves as a precursor in the synthesis of the semi-synthetic glycopeptide, dalbavancin.[1][2] The core structure consists of a heptapeptide (B1575542) aglycone, characteristic of this antibiotic class.[3]

Table 1: Physicochemical Characteristics of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈₃H₈₈Cl₂N₈O₂₉ | [1] |

| Molecular Weight | 1732.5 g/mol | [1] |

| Appearance | Fawn to light tan solid | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. |[1] |

Stability Profile

Like many glycopeptide antibiotics, this compound exhibits chemical and physical instability in aqueous solutions, which is why these compounds are often supplied in a lyophilized (dry powder) form.[4][5] Understanding the degradation pathways is critical for developing stable formulations.

2.1. Chemical Stability Chemical degradation is a primary concern for glycopeptides in solution. Key factors influencing this degradation include:

-

pH and Buffers : The stability of glycopeptides is highly pH-dependent. Degradation can be significantly mitigated by formulating the compound at an optimal pH using specific buffers.[4][6]

-

Oxidation : The presence of oxygen and reactive oxygen species can lead to oxidative degradation of the molecule.[4][6]

-

Hydrolysis : The peptide backbone and glycosidic bonds can be susceptible to hydrolysis, particularly at non-optimal pH values.[3] Deamidation of asparagine residues is a common chemical degradation route for peptide-based drugs.[5]

2.2. Physical Stability Physical degradation, such as aggregation or precipitation, can also occur in aqueous solutions. This is influenced by factors like solvent interaction and molecular mobility.[4]

Table 2: Factors Influencing Glycopeptide Stability and Mitigation Strategies

| Influencing Factor | Potential Degradation | Mitigation Strategy | Source |

|---|---|---|---|

| pH | Hydrolysis, Deamidation | Formulation at an optimal, defined pH with specific buffer systems. | [4][6] |

| Oxygen | Oxidation | Avoidance of oxygen reactive species; use of antioxidants. | [4][6] |

| Temperature | Increased degradation rate | Storage at controlled refrigerated (2–8 °C) or frozen (-20°C) temperatures. | [2][4] |

| Solvent Exposure | Aggregation, Precipitation | Use of stabilizers such as sugars, polyols, amino acids, or surfactants to reduce solvent interaction and mobility. |[4][6] |

Experimental Protocols

3.1. Physicochemical Characterization The structural elucidation and characterization of this compound involve a multi-step analytical workflow.

-

Isolation and Purification : The initial step involves separating the individual components of the Parvodicin complex from the fermentation broth using multi-step chromatographic techniques.[3]

-

Structural Analysis :

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the precise molecular weight and formula. Tandem MS (MS/MS) helps in sequencing the peptide core and identifying sugar moieties by analyzing fragmentation patterns.[3][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed on 5-10 mg of the purified sample dissolved in a deuterated solvent (e.g., DMSO-d₆) to elucidate the detailed three-dimensional structure.[3]

-

Chemical Degradation : Acid hydrolysis is employed to break down the peptide backbone into its constituent amino acids and to cleave the glycosidic bonds, releasing the sugar units. These components are then identified using standard analytical methods like amino acid analysis and chromatography.[3]

-

3.2. Stability Assessment Protocol A typical stability study for a glycopeptide like this compound follows established guidelines (e.g., ICH Q1) to evaluate its degradation profile under various stress conditions.

-

Sample Preparation : Prepare solutions of this compound in various aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7, 9).

-

Stress Conditions : Subject the prepared solutions to forced degradation conditions, including:

-

Thermal Stress : Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability : Exposure to light according to ICH guidelines.

-

Oxidative Stress : Addition of an oxidizing agent (e.g., H₂O₂).

-

Hydrolytic Stress : Incubation at acidic, neutral, and basic pH at elevated temperatures.

-

-

Time-Point Analysis : At specified time intervals, withdraw aliquots from each condition.

-

Quantification : Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or MS detection, to separate the parent compound from its degradation products and quantify its remaining concentration.

-

Data Analysis : Determine the degradation kinetics and identify the primary degradation products.

Mechanism of Action

This compound shares its mechanism of action with other glycopeptide antibiotics, targeting bacterial cell wall synthesis in Gram-positive bacteria.[1][7]

-

Target Recognition : The molecule specifically recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, particularly Lipid II.[7]

-

Inhibition of Cell Wall Synthesis : This binding physically obstructs the subsequent steps in cell wall construction:

-

Bacterial Cell Lysis : The disruption of cell wall synthesis weakens the cell wall, leading to a loss of structural integrity, increased osmotic fragility, and ultimately, cell lysis and bacterial death.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. medkoo.com [medkoo.com]

- 3. benchchem.com [benchchem.com]

- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycopeptide antibiotic drug stability in aqueous solution [ouci.dntb.gov.ua]

- 7. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

Unveiling the Anti-MRSA Potential of the Parvodicin Complex: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, particularly from methicillin-resistant Staphylococcus aureus (MRSA), necessitates the urgent discovery and development of novel antimicrobial agents. The Parvodicin complex, a group of glycopeptide antibiotics produced by Actinomadura parvosata, has emerged as a promising area of investigation. This technical guide delves into the available scientific literature to provide a comprehensive overview of the biological activity of the Parvodicin complex against MRSA, with a focus on quantitative data, experimental methodologies, and logical workflows.

Quantitative Assessment of Anti-MRSA Activity

The in vitro efficacy of Parvodicin C2 against various strains of methicillin-resistant staphylococci has been documented. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strains | MIC Range (µg/mL) |

| Parvodicin C2 | Methicillin-resistant S. aureus | 0.2 - 50[1][2] |

| Methicillin-resistant S. hemolyticus | 0.2 - 50[1] |

This data is compiled from available scientific product descriptions and literature.

Experimental Protocols

The determination of the anti-MRSA activity of a compound like Parvodicin C2 involves standardized in vitro susceptibility testing. The following is a detailed methodology for a typical broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Bacterial Inoculum:

- A pure culture of the MRSA strain is grown on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 37°C.

- Several colonies are then used to inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

- The broth culture is incubated at 37°C with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Antimicrobial Agent Dilutions:

- A stock solution of Parvodicin C2 is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

- A series of two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations to be tested.

3. Inoculation and Incubation:

- An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the antimicrobial dilutions.

- Positive control wells (containing the bacterial suspension without the antimicrobial agent) and negative control wells (containing only sterile broth) are included.

- The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- Following incubation, the plate is visually inspected for bacterial growth (turbidity).

- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in evaluating a novel antimicrobial agent, the following diagrams illustrate a general workflow for antimicrobial susceptibility testing and a conceptual representation of the mechanism of action for glycopeptide antibiotics.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against MRSA.

Caption: A conceptual diagram illustrating the generally accepted mechanism of action for glycopeptide antibiotics like Parvodicin C2.

Signaling Pathways and Mechanism of Action

Detailed studies elucidating the specific signaling pathways within MRSA that are affected by Parvodicin C1 or C2 were not identified in the surveyed scientific literature. However, as a member of the glycopeptide class of antibiotics, the mechanism of action of Parvodicin C2 is presumed to be similar to that of well-characterized glycopeptides like vancomycin.

The primary target of glycopeptide antibiotics is the bacterial cell wall synthesis pathway. Specifically, they bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan layers, thereby compromising the integrity of the bacterial cell wall. This disruption ultimately leads to cell lysis and bacterial death.

Conclusion

Parvodicin C2, a component of the Parvodicin complex, demonstrates notable in vitro biological activity against methicillin-resistant Staphylococcus aureus. The available data, primarily in the form of MIC values, suggests its potential as a scaffold for the development of new anti-MRSA therapies. Further research is warranted to fully characterize the activity of all components of the Parvodicin complex, elucidate their precise mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical settings. The experimental protocols and workflows outlined in this guide provide a foundational framework for such future investigations.

References

Parvodicin C1: A Technical Guide to its Mode of Action on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvodicin (B1140423) C1 is a potent, naturally occurring lipoglycopeptide antibiotic belonging to the vancomycin-ristocetin class. Isolated from the fermentation broth of Actinomadura parvosata, it exhibits significant in vitro activity against a range of Gram-positive bacteria. Like other members of its class, Parvodicin C1's primary mechanism of action is the inhibition of bacterial cell wall biosynthesis. This is achieved by targeting and sequestering Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. This guide provides a detailed overview of the molecular mechanism of this compound, quantitative data on its antibacterial activity, and relevant experimental methodologies.

Introduction to this compound

This compound is a complex glycopeptide distinguished by a lipophilic side chain, a feature that contributes to its potent antibacterial properties. It is part of the parvodicin complex, a group of related acidic, lipophilic glycopeptides. The core structure consists of a heptapeptide (B1575542) backbone, with variations in attached sugar moieties and the fatty acid side chain distinguishing the different components of the complex.

Key Structural Features:

-

Molecular Formula: C₈₃H₈₈Cl₂N₈O₂₉

-

Molecular Weight: 1732.5 Da

The lipophilic nature of this compound is believed to enhance its interaction with the bacterial cell membrane, thereby increasing its efficacy.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is primarily maintained by a rigid, mesh-like polymer called peptidoglycan. The biosynthesis of peptidoglycan is a complex, multi-step process that is a prime target for many antibiotics. Glycopeptides, including this compound, exert their bactericidal effect by interrupting the late stages of this pathway.

The central mechanism involves the specific binding of this compound to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II. Lipid II is the fundamental building block of the peptidoglycan layer, consisting of a disaccharide-pentapeptide unit linked to a lipid carrier molecule, undecaprenyl pyrophosphate.

By forming a stable complex with the D-Ala-D-Ala motif of Lipid II, this compound sterically hinders the subsequent enzymatic reactions essential for cell wall construction:

-

Transglycosylation: The polymerization of Lipid II monomers into linear glycan chains.

-

Transpeptidation: The cross-linking of adjacent peptide side chains to form the rigid three-dimensional peptidoglycan matrix.

This sequestration of Lipid II effectively halts the extension and rigidification of the cell wall, leading to a loss of structural integrity, increased susceptibility to osmotic stress, and ultimately, cell lysis.

Figure 1: Signaling pathway of this compound's inhibition of bacterial cell wall synthesis.

Quantitative Data: Antibacterial Activity

While specific high-throughput screening data for this compound is not widely published, data for the closely related isomer, Parvodicin C2, provides valuable insight into its antibacterial spectrum and potency. Parvodicin C2 is also a component of the A40926 antibiotic complex, which has served as a precursor for the development of the clinically used lipoglycopeptide, dalbavancin.

| Bacterial Species | Strain Type | MIC (µg/mL) Range |

| Staphylococcus aureus | Methicillin-Sensitive | 0.4 - 12.5 |

| Staphylococcus epidermidis | Methicillin-Sensitive | 0.4 - 12.5 |

| Staphylococcus saprophyticus | Methicillin-Sensitive | 0.4 - 12.5 |

| Staphylococcus aureus | Methicillin-Resistant | 0.2 - 50 |

| Staphylococcus hemolyticus | Methicillin-Resistant | 0.2 - 50 |

| Enterococcus faecalis | Methicillin-Resistant | 0.2 - 50 |

Table 1: Minimum Inhibitory Concentration (MIC) values of Parvodicin C2 against various Gram-positive bacteria.

Experimental Protocols

The elucidation of the mode of action of glycopeptide antibiotics like this compound involves a series of well-established experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Peptidoglycan Synthesis Assay

Objective: To directly measure the inhibitory effect of an antibiotic on the enzymatic steps of peptidoglycan synthesis.

Methodology:

-

Preparation of Bacterial Membrane Fraction: A crude membrane fraction containing the necessary enzymes for peptidoglycan synthesis is isolated from the test bacterium.

-

Radiolabeled Precursor: A radiolabeled precursor, such as UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide, is used to track the synthesis of peptidoglycan.

-

Reaction Mixture: The membrane fraction, radiolabeled precursor, and other necessary co-factors are combined in a reaction buffer.

-

Addition of Antibiotic: The antibiotic is added to the reaction mixture at various concentrations. A control reaction without the antibiotic is also performed.

-

Incubation: The reaction is incubated at a temperature optimal for enzymatic activity (e.g., 30°C).

-

Precipitation and Scintillation Counting: The newly synthesized, insoluble peptidoglycan is precipitated (e.g., with trichloroacetic acid), collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The amount of radioactivity incorporated in the presence of the antibiotic is compared to the control to determine the extent of inhibition.

Conclusion

This compound is a promising lipoglycopeptide antibiotic that targets a fundamental and highly conserved pathway in Gram-positive bacteria: cell wall biosynthesis. Its mode of action, centered on the sequestration of the essential precursor Lipid II, makes it an effective agent against a range of clinically relevant pathogens. The quantitative data for its isomer, Parvodicin C2, underscores its potential. Further research into the specific binding kinetics of this compound with Lipid II and its in vivo efficacy will be crucial for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel glycopeptide antibiotics.

An In-Depth Technical Guide to the Parvodicin Complex: Structure, Mechanism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Parvodicin complex, a family of potent glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata, represents a significant area of interest in the development of novel antimicrobial agents.[1] These complex molecules are active against a range of Gram-positive bacteria and function by inhibiting the biosynthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the Parvodicin complex, detailing the structure of its core components, its mechanism of action, quantitative activity data, and the experimental protocols required for its isolation, characterization, and evaluation.

Core Components of the Parvodicin Complex

The Parvodicin complex is comprised of several closely related lipophilic glycopeptides.[1] The primary components that have been characterized are Parvodicin A, Parvodicin C1, and Parvodicin C2. These molecules share a common heptapeptide (B1575542) aglycone core but differ in their fatty acid side chains or modifications to their sugar moieties.[1]

Data Presentation: Physicochemical Properties of Parvodicin Components

The following table summarizes the key quantitative data for the major components of the Parvodicin complex. Variations in molecular weight are primarily due to differences in the lipophilic side chains attached to the glycopeptide scaffold.

| Component | Molecular Formula | Molecular Weight (Da) | Key Structural Features |

| Parvodicin A | C81H84Cl2N8O29 | 1704.48 | Core glycopeptide with specific sugar and fatty acid moieties. |

| This compound | C83H88Cl2N8O29 | 1732.5 | Differs from other components in its lipophilic side chain; reported as the most active component.[2] |

| Parvodicin C2 | C83H88Cl2N8O29 | 1732.54 | Isomeric with this compound; also a component of the A40926 antibiotic complex.[3] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the glycopeptide class of antibiotics, the Parvodicin complex targets and inhibits the biosynthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria. The primary mechanism involves the binding of the Parvodicin molecule to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II.[2] This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the incorporation of new peptidoglycan units into the growing cell wall and inhibiting the cross-linking that provides structural integrity. This ultimately leads to a weakened cell wall and subsequent cell lysis.

Antibacterial Activity

The Parvodicin complex exhibits potent activity against a variety of Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus and Enterococcus faecalis.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Parvodicin C2

The following table summarizes the reported MIC values for Parvodicin C2 against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

| Bacterial Strain | Methicillin Susceptibility | MIC Range (µg/mL) |

| Staphylococcus aureus | Sensitive | 0.4 - 12.5 |

| Staphylococcus epidermidis | Sensitive | 0.4 - 12.5 |

| Staphylococcus saprophyticus | Sensitive | 0.4 - 12.5 |

| Staphylococcus aureus | Resistant | 0.2 - 50 |

| Staphylococcus hemolyticus | Resistant | 0.2 - 50 |

| Enterococcus faecalis | Resistant | 0.2 - 50 |

Experimental Protocols

The study of the Parvodicin complex involves a multi-step process from production and isolation to structural elucidation and activity testing.

Isolation and Purification of Parvodicin Components

The initial step involves the fermentation of Actinomadura parvosata followed by a systematic purification process to separate the individual glycopeptide components.

References

Parvodicin C1 as a novel glycopeptide antibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin (B1140423) C1 is a glycopeptide antibiotic produced by the actinomycete Actinomadura parvosata. As a member of the glycopeptide class, it is characterized by a complex glycosylated peptide core. Parvodicin C1 is the most active component of the parvodicin complex and is noted for its lipophilic nature. This document provides a comprehensive overview of this compound, including its structure, mechanism of action, and relevant (though limited) data on its biological activity. Due to the scarcity of publicly available, specific quantitative data and detailed experimental protocols for this compound, this guide incorporates generalized methodologies and illustrative data from closely related glycopeptide antibiotics to provide a functional framework for researchers.

Chemical Structure and Properties

This compound is a complex lipoglycopeptide. While detailed structural elucidation data is not widely published, it is known to be a component of the A40926 antibiotic complex. The general structure of glycopeptides consists of a heptapeptide (B1575542) backbone, which is cross-linked to create a rigid, cup-shaped molecule. This structure is crucial for its mechanism of action.

Mechanism of Action

Like other glycopeptide antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II. This binding sequesters the substrate from the active sites of transglycosylases and transpeptidases, thereby preventing the polymerization and cross-linking of the peptidoglycan layer. This disruption of cell wall integrity leads to bacterial cell death.

As a lipoglycopeptide, this compound may also possess secondary mechanisms of action that contribute to its antibacterial activity. These can include disruption of the bacterial cell membrane, leading to depolarization and increased permeability.

Mechanism of Action of this compound.

In Vitro and In Vivo Activity

Publicly available, specific quantitative data for the in vitro and in vivo activity of this compound is limited. It has been reported to be active against a range of Gram-positive bacteria and to produce high serum levels in vivo, suggesting the potential for a long duration of action. For illustrative purposes, the following tables present hypothetical data based on the expected activity of a potent lipoglycopeptide antibiotic against key Gram-positive pathogens.

Table 1: Illustrative In Vitro Activity of a Lipoglycopeptide Antibiotic (MIC, µg/mL)

| Bacterial Species | Strain | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 0.5 |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | >64 |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 |

| Streptococcus pyogenes | - | ≤0.06 |

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in a Rodent Model

| Parameter | Unit | Illustrative Value |

| Cmax (Maximum Concentration) | µg/mL | 50 |

| Tmax (Time to Maximum Concentration) | hours | 1 |

| Half-life (t½) | hours | 12 |

| AUC (Area Under the Curve) | µg*h/mL | 300 |

| Clearance | mL/h/kg | 10 |

| Volume of Distribution | L/kg | 0.5 |

Experimental Protocols

Fermentation of Actinomadura parvosata and Purification of this compound (Generalized Protocol)

Fermentation and Purification Workflow.

-

Fermentation: Actinomadura parvosata is cultured in a suitable fermentation medium under optimal conditions of temperature, pH, and aeration to promote the production of the parvodicin complex.

-

Extraction: The mycelial mass is harvested and extracted with an organic solvent (e.g., acetone (B3395972) or methanol) to obtain a crude extract containing the parvodicins.

-

Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Adsorption chromatography on a resin such as Diaion HP-20.

-

Gel filtration chromatography using a resin like Sephadex LH-20.

-

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve final purification of this compound.

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Generalized Protocol)

MIC Determination Workflow.

-

Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-

Serial Dilution: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Murine Sepsis Model (Generalized Protocol)

-

Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., methicillin-resistant Staphylococcus aureus).

-

Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with various doses of this compound (e.g., administered intravenously or subcutaneously). A vehicle control group and a positive control group (treated with a standard-of-care antibiotic like vancomycin) are included.

-

Monitoring: The survival of the mice in each group is monitored over a period of several days (e.g., 7 days).

-

Endpoint Analysis: The efficacy of this compound is determined by comparing the survival rates of the treated groups to the control groups. In some studies, bacterial burden in blood or organs may also be assessed at specific time points.

Conclusion

This compound represents a promising glycopeptide antibiotic with potent activity against Gram-positive bacteria. Its lipophilic nature may confer advantageous pharmacokinetic properties. However, a comprehensive understanding of its full potential is hampered by the limited availability of specific quantitative data and detailed experimental protocols in the public domain. Further research is warranted to fully characterize the in vitro and in vivo activity, as well as the safety profile of this compound, to determine its potential clinical utility in an era of increasing antimicrobial resistance. The generalized protocols and illustrative data provided in this guide are intended to serve as a foundational resource for researchers initiating studies on this and other novel glycopeptide antibiotics.

Preliminary Toxicity Studies of Parvodicin C1: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Preliminary Toxicity of Parvodicin (B1140423) C1

Disclaimer: Direct toxicological data for Parvodicin C1 is not publicly available. This document provides a comprehensive overview of the expected toxicological profile of this compound based on data from closely related glycopeptide antibiotics, including vancomycin, teicoplanin, and dalbavancin. The methodologies and findings presented herein are extrapolated from studies on these surrogate compounds to provide a robust framework for future preclinical evaluations of this compound.

Introduction

This compound is a member of the parvodicin complex, a group of glycopeptide antibiotics produced by Actinomadura parvosata. Glycopeptide antibiotics are critical in treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Given the absence of specific toxicity data for this compound, this guide synthesizes the known toxicological profiles of related and well-studied glycopeptide antibiotics to anticipate its potential adverse effects and to provide a roadmap for its preclinical safety assessment. The primary toxicities associated with this class of antibiotics are nephrotoxicity and, to a lesser extent, ototoxicity.

Core Concepts in Glycopeptide Toxicity

The principal safety concern for glycopeptide antibiotics is nephrotoxicity, primarily manifesting as acute tubular necrosis (ATN) and acute interstitial nephritis (AIN). The accumulation of the drug in the proximal renal tubular cells is a key initiating event. Ototoxicity, though less common with newer formulations, remains a potential risk.

Quantitative Toxicity Data for Related Glycopeptide Antibiotics

The following tables summarize key quantitative toxicity data from studies on vancomycin, teicoplanin, and dalbavancin. These values provide an expected range for the toxicological endpoints of this compound.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Value |

| Vancomycin | LLC-PK1 (porcine kidney proximal tubule) | MTT | IC50 | Concentration-dependent |

| Teicoplanin | CHO (Chinese hamster ovary) | MTT | Proliferation/Toxicity | Proliferation up to 2000 µg/ml, toxicity at higher concentrations[1] |

| Teicoplanin | MCF-7 (human breast cancer) | MTT | Proliferation/Toxicity | Proliferation up to 6000 µg/ml, toxicity at higher concentrations[1] |

| Teicoplanin | Jurkat (human T-lymphocyte) | MTT | Proliferation/Toxicity | Proliferation up to 400 µg/ml, toxicity at higher concentrations[1] |

Table 2: In Vivo Acute Toxicity Data

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Vancomycin | Rat | Intravenous | 319 mg/kg | [2] |

| Dalbavancin | Mouse/Rat | Not Specified | >200 mg/kg | [2] |

| Oritavancin | Mouse/Rat | Not Specified | 63-98 mg/kg | [2] |

Table 3: Clinical Nephrotoxicity Data

| Compound | Study Population | Incidence of Nephrotoxicity | Notes | Reference |

| Vancomycin | Patients on IV therapy for at least 10 days | 9.3% | Nephrotoxicity defined as a 50% increase from baseline serum creatinine (B1669602) (SCr) or an absolute increase in SCr of 0.5 mg/dL.[3][4] | [3][4] |

| Dalbavancin | Patients on any regimen | 3.7% | Lower rate of nephrotoxicity compared to vancomycin.[3][4] | [3][4] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are standard in the preclinical evaluation of novel antibiotics.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a compound on a specific cell line.

Cell Lines:

-

Renal: LLC-PK1 (porcine kidney proximal tubule), HK-2 (human kidney proximal tubule)

-

Intestinal: Caco-2 (human colorectal adenocarcinoma)

-

Other: CHO (Chinese hamster ovary), Jurkat (human T-lymphocyte), MCF-7 (human breast cancer)[1]

Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]

-

Compound Exposure: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the IC50 value.

In Vivo Acute Systemic Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a compound following a single administration.

Animal Model:

-

Wistar rats or BALB/c mice (both sexes).

Protocol:

-

Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.

-

Dosing: Administer the test compound via the intended clinical route (e.g., intravenous or intraperitoneal injection) in a single dose. Use at least five dose groups with a sufficient number of animals per group (e.g., n=10).

-

Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Animal Model of Nephrotoxicity

Objective: To evaluate the potential of a compound to induce kidney damage.

Animal Model:

-

Sprague-Dawley or Wistar rats.

Protocol:

-

Dosing Regimen: Administer the test compound daily for a specified period (e.g., 7 or 14 days) at multiple dose levels. Include a vehicle control group.

-

Monitoring: Monitor body weight, food and water consumption, and clinical signs of toxicity daily.

-

Sample Collection: Collect blood samples at baseline and at the end of the study for measurement of serum creatinine and blood urea (B33335) nitrogen (BUN). Collect urine for urinalysis.

-

Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathological examination (H&E and PAS staining). Homogenize the other kidney for biomarker analysis (e.g., KIM-1, NGAL).

-